

Application Note: Purification Strategies for 2-Methyl-3-morpholin-4-ylpropanohydrazide

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Compound of Interest

Compound Name: 2-Methyl-3-morpholin-4-ylpropanohydrazide

CAS No.: 155219-09-3

Cat. No.: B174899

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Executive Summary

This application note details the purification protocols for **2-Methyl-3-morpholin-4-ylpropanohydrazide** (CAS: 155219-09-3). As a critical intermediate often employed in the synthesis of bioactive hydrazones and heterocycles (e.g., 1,2,4-triazoles), its purity is paramount.^[1] The primary challenge in purifying this compound lies in separating the polar, basic morpholine moiety from unreacted hydrazine hydrate—a toxic, reducing impurity common in its synthesis.^[1] This guide provides a tiered approach: a high-throughput Recrystallization Protocol for bulk purification and a Modified Extraction method for difficult matrices, supported by chromatographic polishing techniques.

Compound Profile & Impurity Landscape^[2]

Understanding the physicochemical properties is the foundation of the purification strategy.

Property	Description	Implications for Purification
Structure	Contains a basic morpholine ring (pKa ~8.3) and a nucleophilic hydrazide group. [2]	Amphiphilic nature; soluble in polar organics (DCM, alcohols) and aqueous acid.[1]
Polarity	Moderate to High (LogP ~ -0.4 to 0.5 est).	Difficult to separate from hydrazine on normal phase silica without modifiers.
Major Impurity	Hydrazine Hydrate (Reagent). [3][4]	Toxic, reducing agent.[1] Must be removed to <10 ppm for pharmaceutical applications.[1]
Minor Impurities	Ethyl 2-methyl-3-morpholinopropionate (Starting Material), Morpholine N-oxide.	Ester requires removal via solubility difference; N-oxide via chromatography.

Purification Strategy 1: Selective Recrystallization (Primary Method)[1]

Principle: Hydrazides often exhibit distinct solubility differentials compared to their parent esters and hydrazine salts. While hydrazine hydrate is miscible with ethanol at all temperatures, **2-Methyl-3-morpholin-4-ylpropanohydrazide** typically shows steep solubility curves in lower alcohols, allowing for effective crystallization upon cooling.

Reagents Required[5][6][7][8][9][10]

- Solvent A: Absolute Ethanol (EtOH) or Isopropanol (IPA).[1]
- Anti-solvent: Diethyl Ether (Et₂O) or n-Heptane.
- Seed Crystals: (Optional) High-purity reference standard.

Step-by-Step Protocol

- Dissolution: Transfer the crude solid/oil (e.g., 10 g) into a round-bottom flask. Add minimal boiling Solvent A (approx. 3-5 mL per gram of crude).
 - Note: If the solution is colored, add activated charcoal (5% w/w), reflux for 10 mins, and filter hot through Celite.
- Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) with gentle stirring.
- Anti-solvent Addition: If crystallization does not commence at RT, add Anti-solvent dropwise until a persistent turbidity is observed (Cloud Point).
- Maturation: Cool the mixture to 0–4°C in an ice bath for 2–4 hours.
- Isolation: Filter the white crystalline solid under vacuum.
- Washing: Wash the filter cake with cold (0°C) mixture of Solvent A/Anti-solvent (1:4 ratio) to displace mother liquor containing hydrazine.
- Drying: Dry in a vacuum oven at 40°C for 12 hours.

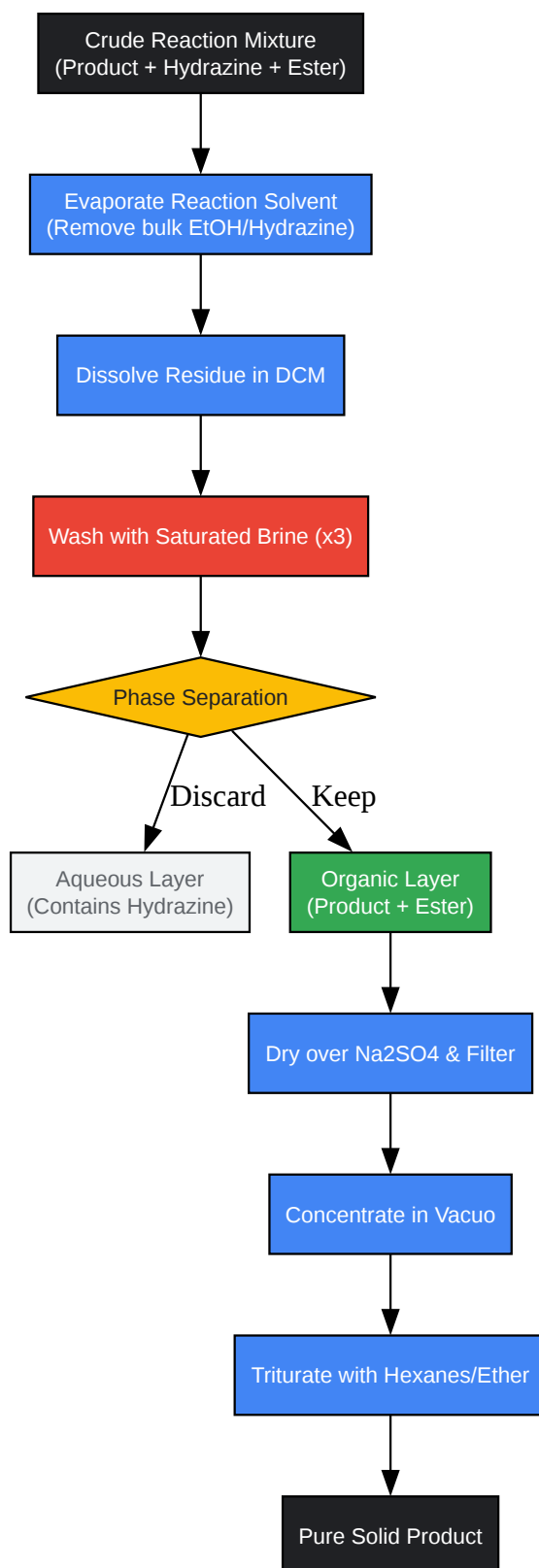
Validation:

- Check melting point (Expect sharp range, typically >80°C depending on polymorph).[1]
- Perform silver nitrate test (precipitate indicates residual hydrazine).[1]

Purification Strategy 2: Partition-Based Scavenging (Secondary Method)

Principle: When recrystallization fails (e.g., formation of oils), liquid-liquid extraction is used. Since both the product and hydrazine are basic, simple acid extraction is inefficient.[1] Instead, we exploit the lipophilicity difference. The morpholine ring and alkyl chain provide enough lipophilicity to retain the product in organic solvents (DCM/CHCl₃), while the highly polar hydrazine partitions into the aqueous brine phase.

Workflow Diagram (DOT)



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Figure 1: Partition-based purification workflow emphasizing hydrazine removal via brine washing.

Protocol

- Solvent Switch: Evaporate the reaction solvent (usually ethanol) completely. Caution: Do not overheat, as hydrazides can cyclize or decompose.[1]
- Solubilization: Dissolve the residue in Dichloromethane (DCM) (10 mL/g).
- Hydrazine Wash: Wash the organic phase vigorously with Saturated Brine (3 x 5 mL/g).
 - Mechanism:[4][5][6][7][8] The high ionic strength of brine forces the highly polar hydrazine into the aqueous phase while "salting out" the organic morpholine hydrazide into the DCM.
- Drying: Dry the organic layer over anhydrous Sodium Sulfate ().
- Precipitation: Concentrate the DCM to 20% volume and add Hexanes to precipitate the product.

Purification Strategy 3: Flash Chromatography (Polishing)[1]

Principle: For high-purity requirements (>99.5%), chromatography is necessary. Standard silica gel is acidic and can irreversibly bind the basic morpholine nitrogen. To prevent "streaking" and loss of yield, the stationary phase must be deactivated with a base.

- Stationary Phase: Silica Gel 60 (230-400 mesh).
- Mobile Phase Modifier: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide ().[1]
- Gradient:
 - Start: 100% Dichloromethane (DCM).[1]

- End: 90:10 DCM:Methanol (with 1%

).

Procedure:

- Pre-wash the silica column with the starting eluent containing the basic modifier to neutralize active acidic sites.
- Load the crude material (dissolved in minimal DCM).
- Elute using the gradient.[5][6] The unreacted ester (if any) will elute first (high Rf).[1] The hydrazide product will elute later due to H-bonding capabilities.
- Monitor fractions using TLC (Stain: Ninhydrin or Potassium Permanganate).

Analytical Quality Control (QC)[1]

Ensure the final product meets the specifications using these methods:

Test	Method	Acceptance Criteria
Identity	¹ H-NMR (DMSO-d ₆)	Characteristic morpholine peaks (3.5-3.6 ppm, 2.3-2.4 ppm) and Hydrazide protons (broad singlets >4.0 ppm and >8.0 ppm).
Purity	HPLC-UV (210 nm)	> 98.0% Area.
Hydrazine	Ellman's Reagent / HPLC	< 10 ppm (for pharma use).[1]

Safety & Handling

- Hydrazine Hazard: The crude material contains hydrazine, a known carcinogen and skin sensitizer. All initial purification steps (especially evaporation and washing) must be performed in a functioning fume hood.

- Waste Disposal: Aqueous waste from the extraction (Method 2) contains hydrazine.[3] It must be quenched with bleach (Sodium Hypochlorite) to oxidize hydrazine to nitrogen gas before disposal, in accordance with local EHS regulations.[1]

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